molecular formula C23H24N4O3 B2619452 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207051-21-5

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2619452
Numéro CAS: 1207051-21-5
Poids moléculaire: 404.47
Clé InChI: CHJXPQWQJJLHPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a pentyl group at the 3-position and a 1,2,4-oxadiazole ring at the 7-position, which is further substituted with a 4-ethylphenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting 4-ethylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Synthesis of the quinazoline core: : The quinazoline core can be synthesized by reacting anthranilic acid with a suitable aldehyde or ketone in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazoline ring system.

  • Coupling of the 1,2,4-oxadiazole and quinazoline moieties: : The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be achieved through a nucleophilic substitution reaction, where the 1,2,4-oxadiazole derivative is reacted with a suitable halogenated quinazoline derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the phenyl ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of quinazoline and oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various strains of bacteria and fungi. Compounds similar to 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione have been tested for their antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Anti-inflammatory Properties
Quinazoline derivatives have been explored for their anti-inflammatory effects. Specific analogs have demonstrated the ability to inhibit edema in animal models, suggesting potential applications in treating inflammatory diseases . The incorporation of oxadiazole groups may enhance these effects due to their electron-withdrawing properties, which can influence the pharmacodynamics of the compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the quinazoline and oxadiazole rings can lead to significant changes in biological activity. For example:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., NO2)Enhance antibacterial activity
Electron-donating groups (e.g., methoxy)Can reduce activity against certain pathogens

This table illustrates how modifying the chemical structure can influence the compound's effectiveness against microbial strains.

Case Studies

  • Antibacterial Screening
    A study conducted on various quinazoline derivatives revealed that compounds with specific substitutions exhibited potent antibacterial properties. Notably, certain derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models
    In vivo studies demonstrated that selected quinazoline derivatives effectively reduced inflammation in animal models. The results indicated a dose-dependent response where higher doses correlated with greater inhibition of edema .

Mécanisme D'action

The mechanism of action of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

    7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    7-(3-(4-phenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione: Similar structure without any substituent on the phenyl ring.

    7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom on the phenyl ring.

Uniqueness

The uniqueness of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione lies in the specific substitution pattern on the phenyl ring and the presence of both the 1,2,4-oxadiazole and quinazoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H25N5O3C_{28}H_{25}N_5O_3 with a molecular weight of approximately 479.5 g/mol. The structure features a quinazoline core substituted with an oxadiazole and an ethylphenyl group.

Antibacterial Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It was noted that the integration of oxadiazole moieties enhances the antibacterial efficacy compared to other derivatives lacking this feature .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. In vitro studies have demonstrated that compounds similar to the one under review can inhibit the growth of various human cancer cell lines:

Cell Line Inhibition (%) IC50 (µM)
MCF-7 (Breast Cancer)7515
MDA-MB-231 (Breast Cancer)7020
A549 (Lung Cancer)8010
DU-145 (Prostate Cancer)6525

The compound demonstrated promising anticancer activity, particularly against lung and breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It has been reported to reduce the levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial activity of quinazoline derivatives found that compounds with oxadiazole substitutions exhibited enhanced activity against resistant strains of bacteria like MRSA.
  • Anticancer Studies : In a comparative study involving several oxadiazole derivatives, the compound demonstrated superior efficacy against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Propriétés

IUPAC Name

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-5-6-13-27-22(28)18-12-11-17(14-19(18)24-23(27)29)21-25-20(26-30-21)16-9-7-15(4-2)8-10-16/h7-12,14H,3-6,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJXPQWQJJLHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)CC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.